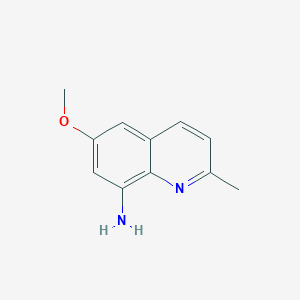
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the cyano and amino groups in the structure makes it a versatile building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of a base, such as sodium ethoxide, in an ethanol solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-ethyl-4-nitro-5-amino-1H-pyrazole
Uniqueness
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
5-amino-1-cyclopentyl-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H16N4/c1-2-10-9(7-12)11(13)15(14-10)8-5-3-4-6-8/h8H,2-6,13H2,1H3 |
Clave InChI |
DHNYPTQTZHWNJH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1C#N)N)C2CCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)


